In-depth Technical Guide: 3-Methyl-5-(oxazol-5-yl)isoxazole
In-depth Technical Guide: 3-Methyl-5-(oxazol-5-yl)isoxazole
A comprehensive review of the synthesis, properties, and potential applications of isoxazole-oxazole hybrids.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The compound 3-Methyl-5-(oxazol-5-yl)isoxazole belongs to a promising class of heterocyclic compounds known as isoxazole-oxazole hybrids. These molecules, containing both an isoxazole and an oxazole ring system, have garnered significant attention in medicinal chemistry due to their structural diversity and a wide range of biological activities.[1] The hybridization of these two pharmacologically important scaffolds is a strategic approach in drug discovery aimed at developing novel compounds with enhanced therapeutic potential.[1] This technical guide provides a comprehensive overview of the available information on the basic properties, synthesis, and potential applications of compounds within this class, with a focus on the structural motif of 3-Methyl-5-(oxazol-5-yl)isoxazole.
It is important to note that a detailed literature search did not yield specific experimental data for the exact molecule 3-Methyl-5-(oxazol-5-yl)isoxazole. Therefore, this guide will focus on the general properties and synthesis of closely related isoxazole-oxazole hybrids to provide a foundational understanding for researchers interested in this specific compound.
Core Physicochemical and Spectroscopic Properties (General for Isoxazole-Oxazole Hybrids)
While specific quantitative data for 3-Methyl-5-(oxazol-5-yl)isoxazole is not available in the public domain, the general properties of isoxazole-oxazole hybrids can be inferred from the constituent rings and related structures.
Table 1: General Physicochemical Properties of Isoxazole and Oxazole Derivatives
| Property | General Description for Isoxazole Derivatives | General Description for Oxazole Derivatives | Expected Properties for 3-Methyl-5-(oxazol-5-yl)isoxazole |
| Molecular Weight | Varies based on substituents. | Varies based on substituents. | Approximately 164.15 g/mol (Calculated for C8H6N2O2) |
| Melting Point | Generally crystalline solids with varied melting points depending on substitution and intermolecular forces. | Crystalline solids with melting points influenced by substituents. | Expected to be a crystalline solid. |
| Boiling Point | Generally high due to polarity; dependent on substitution. | High boiling points; dependent on substitution. | Expected to have a relatively high boiling point. |
| Solubility | Solubility in organic solvents is common; water solubility depends on polar functional groups. | Generally soluble in organic solvents. | Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
| LogP | The lipophilicity (LogP) can be modulated by substituents. | Lipophilicity is dependent on the nature of the substituents. | The calculated LogP would provide an indication of its lipophilicity and potential for biological membrane permeability. |
Spectroscopic Characterization:
The structural elucidation of 3-Methyl-5-(oxazol-5-yl)isoxazole would rely on a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the methyl group protons, as well as protons on the isoxazole and oxazole rings. The chemical shifts and coupling constants would be crucial for confirming the connectivity of the two heterocyclic rings.
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¹³C NMR would provide signals for each unique carbon atom in the molecule, including the methyl carbon and the carbons of the isoxazole and oxazole rings.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and confirm its elemental composition. Fragmentation patterns could provide further structural information.
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Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for C=N, C=C, and C-O stretching vibrations within the heterocyclic rings.
Synthesis Strategies for Isoxazole-Oxazole Hybrids
The synthesis of 3-Methyl-5-(oxazol-5-yl)isoxazole would likely involve the construction of one heterocyclic ring onto a pre-existing, functionalized version of the other. Several synthetic routes can be proposed based on established methods for the synthesis of isoxazoles and oxazoles.
One plausible synthetic approach involves the reaction of a diazo compound with a nitrile, which has been reported for the synthesis of substituted 5-(5-methoxyoxazol-4-yl)isoxazoles.[2]
Experimental Workflow: Hypothetical Synthesis of 3-Methyl-5-(oxazol-5-yl)isoxazole
Caption: A generalized workflow for the potential synthesis of 3-Methyl-5-(oxazol-5-yl)isoxazole.
Potential Biological Activities and Signaling Pathways
Isoxazole and oxazole moieties are present in numerous biologically active compounds, exhibiting a wide range of pharmacological effects.[1][3] Hybrid molecules incorporating both scaffolds have shown promise in various therapeutic areas, including:
The specific biological targets and signaling pathways modulated by these hybrids are diverse and depend on the overall structure and substitution pattern of the molecule. For instance, some isoxazole-oxazole hybrids have been shown to inhibit T cell proliferation and the production of pro-inflammatory cytokines like IL-17 and IFN-γ, suggesting potential applications in autoimmune diseases.[1] Other derivatives have demonstrated potent antitumor effects by targeting enzymes such as peroxiredoxin 1 (PRDX1), leading to increased reactive oxygen species (ROS) and subsequent cancer cell apoptosis.[2][4]
Logical Relationship: From Compound to Biological Effect
Caption: A simplified diagram illustrating the potential mechanism of action for an isoxazole-oxazole hybrid.
Conclusion and Future Directions
While specific data for 3-Methyl-5-(oxazol-5-yl)isoxazole remains elusive in current literature, the broader class of isoxazole-oxazole hybrids represents a fertile ground for drug discovery and development. The known biological activities of related compounds underscore the potential of this particular molecule as a lead for novel therapeutics.
Future research should focus on the successful synthesis and characterization of 3-Methyl-5-(oxazol-5-yl)isoxazole. Once synthesized, a thorough investigation of its physicochemical properties and a comprehensive screening for biological activity against a panel of relevant targets would be warranted. Such studies would be invaluable in determining the therapeutic potential of this novel heterocyclic hybrid. Researchers in the field are encouraged to explore the synthesis of this and related compounds to further elucidate the structure-activity relationships within the isoxazole-oxazole class of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. therapeutic-potential-of-isoxazole-iso-oxazole-hybrids-three-decades-of-research - Ask this paper | Bohrium [bohrium.com]
- 4. Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
